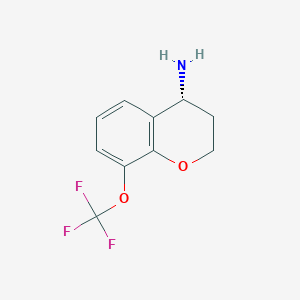

(r)-8-(Trifluoromethoxy)chroman-4-amine

Description

(R)-8-(Trifluoromethoxy)chroman-4-amine is a chiral chroman-4-amine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 8-position of the chroman ring and an amine group at the 4-position. Its molecular formula is C₁₀H₁₀F₃NO (molecular weight: 217.19 g/mol), with a stereocenter at the 4-position conferring the (R)-configuration . The compound is stored at 2–8°C and is available at 95% purity, indicating moderate stability under controlled conditions . The trifluoromethoxy group enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making it a promising scaffold in medicinal chemistry .

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

(4R)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2/t7-/m1/s1 |

InChI Key |

DDCZLPCCTJEGSL-SSDOTTSWSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2OC(F)(F)F |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Amination: The amine group is introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-8-(Trifluoromethoxy)chroman-4-amine involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-8-(Trifluoromethoxy)chroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-8-(Trifluoromethoxy)chroman-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-8-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (R)- vs. (S)-Enantiomers

The (S)-enantiomer of 8-(trifluoromethoxy)chroman-4-amine shares the same molecular formula (C₁₀H₁₀F₃NO) and substituent positions but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological profiles due to stereoselective interactions with biological targets. For example:

- Metabolic Stability : Fluorinated groups generally reduce metabolic degradation, but stereochemistry can influence enzyme-mediated oxidation or glucuronidation pathways .

Table 1: Stereochemical Comparison

Positional Isomers

(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine (CAS: 1344599-57-0) is a positional isomer with fluorine at the 7-position and trifluoromethoxy at the 6-position. Key differences include:

- Electronic Effects : The 6-position trifluoromethoxy group may alter electron density distribution compared to the 8-position, affecting interactions with aromatic residues in enzyme active sites.

Table 2: Positional Isomer Comparison

| Property | This compound | (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine |

|---|---|---|

| Substituent Positions | 8-OCF₃ | 6-OCF₃, 7-F |

| Molecular Formula | C₁₀H₁₀F₃NO | C₁₀H₉F₄NO₂ |

| Molecular Weight | 217.19 g/mol | 251.18 g/mol |

| Solubility (Predicted) | Moderate | Lower due to fluorine addition |

Substituent Variations in Chroman-4-amine Derivatives

Chroman-4-amine derivatives with different substituents highlight the unique role of the trifluoromethoxy group:

8-Methoxy Analogs

- Structure : 8-methoxy substituent (-OCH₃) instead of -OCF₃.

- Impact :

- Electron Donation : Methoxy groups donate electrons via resonance, contrasting with the electron-withdrawing -OCF₃.

- Bioactivity : In acetylcholinesterase (AChE) inhibition assays, 8-methoxy derivatives (e.g., N-benzyl-8-methoxy) showed IC₅₀ values of ~10 µM, suggesting that -OCF₃ may enhance potency due to stronger electrophilic interactions .

3,3-Dimethyl Analogs

- Structure : Methyl groups at the 3,3-positions.

- Lipophilicity: Increased logP values compared to -OCF₃ analogs, affecting blood-brain barrier penetration .

Table 3: Substituent-Driven Properties

Physicochemical and Pharmacokinetic Profiles

- Solubility: The trifluoromethoxy group’s polarity may improve aqueous solubility compared to non-polar methyl groups but reduce it relative to hydroxylated analogs.

- Stability : Storage at 2–8°C suggests sensitivity to thermal degradation, contrasting with more stable analogs like 3,3-dimethyl derivatives.

Biological Activity

(R)-8-(Trifluoromethoxy)chroman-4-amine is a chiral compound that belongs to the chroman family, characterized by its unique trifluoromethoxy substituent at the 8-position. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethoxy group enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug development.

- Molecular Formula : C₁₃H₁₃F₃NO₂

- Molecular Weight : Approximately 229.19 g/mol

- Structural Features : The chroman backbone provides a stable scaffold for various substitutions, while the trifluoromethoxy group increases lipophilicity and binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE) .

- In vitro assays have shown that derivatives of chroman compounds can inhibit the growth of various cancer cell lines, including human lung adenocarcinoma and breast cancer cells .

-

Mechanism of Action :

- The trifluoromethoxy group enhances the compound's ability to interact with hydrophobic pockets in proteins, potentially increasing its potency and selectivity against specific targets .

- Molecular docking studies indicate strong binding affinities with protein targets, suggesting a dual mechanism of action involving enzyme inhibition and modulation of signaling pathways .

Case Study 1: Inhibition of MAO-B

A study evaluated the inhibitory effects of various chroman derivatives, including this compound, against MAO-B. The results indicated that compounds with trifluoromethoxy substitutions exhibited significantly higher inhibition rates compared to their non-substituted counterparts. For instance:

- Inhibition Rate : this compound showed an IC50 value of 7.5 µM against MAO-B, highlighting its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines. The findings demonstrated:

- Cell Lines Tested : Human lung adenocarcinoma (A549), breast cancer (MCF-7).

- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-8-(Trifluoromethyl)chroman-4-amine | Trifluoromethyl group at position 8 | Different stereochemical properties |

| 6-(Trifluoromethoxy)chroman-4-amine | Trifluoromethoxy group at position 6 | Notable activity against cancer cell lines |

| 7-Amino-2-(trifluoromethyl)-4H-chromen-4-one | Amino group at position 7 | Known for high cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.